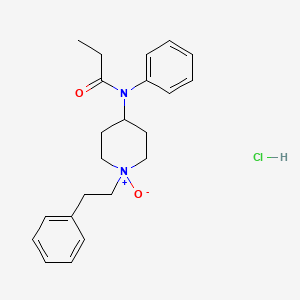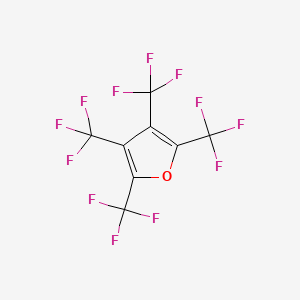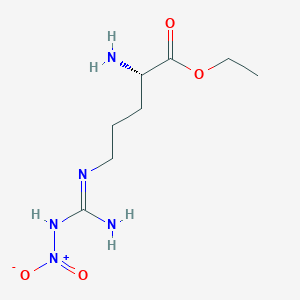
Desmethyl-Bicyclopyrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl-Bicyclopyrone involves multiple steps, including the preparation of intermediate compounds. One method involves the use of nickel/photoredox-catalyzed reactions to achieve the desired structure . The reaction conditions typically include the use of high-purity solvents and reagents to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound requires stringent quality control measures to maintain the compound’s integrity. The process involves the use of specialized equipment and techniques such as high-performance liquid chromatography (HPLC) for purification and analysis . The compound is often transported under low-temperature conditions to preserve its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl-Bicyclopyrone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include formic acid, methanol, and acetonitrile . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyridine ketones, which are valuable intermediates in the synthesis of herbicides and other agrochemicals.
Wissenschaftliche Forschungsanwendungen
Desmethyl-Bicyclopyrone has a wide range of scientific research applications. It is primarily used in the development of herbicides due to its ability to inhibit hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plant growth . Additionally, it is used in studies related to weed control and crop protection . The compound’s unique structure makes it a valuable tool in the synthesis of new agrochemicals and pharmaceuticals.
Wirkmechanismus
Desmethyl-Bicyclopyrone exerts its effects by inhibiting the enzyme hydroxyphenylpyruvate dioxygenase (HPPD) . This inhibition disrupts the production of essential compounds required for carotenoid pigments, leading to the bleaching and eventual death of the plant . The compound’s molecular targets include the active sites of the HPPD enzyme, which are crucial for its inhibitory action .
Vergleich Mit ähnlichen Verbindungen
Desmethyl-Bicyclopyrone belongs to the hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of herbicides, similar to compounds like Bicyclopyrone, Mesotrione, and Tembotrione . this compound is unique due to its specific structural modifications, which enhance its efficacy and selectivity. These modifications make it a valuable compound for developing new herbicides with improved properties .
List of Similar Compounds:- Bicyclopyrone
- Mesotrione
- Tembotrione
- Topramezone
This compound’s unique structure and properties make it a significant compound in the field of agrochemical research, offering potential for the development of new and effective herbicides.
Eigenschaften
Molekularformel |
C18H18F3NO5 |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
3-[hydroxy-[2-(2-hydroxyethoxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methylidene]bicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C18H18F3NO5/c19-18(20,21)13-4-3-11(12(22-13)8-27-6-5-23)17(26)14-15(24)9-1-2-10(7-9)16(14)25/h3-4,9-10,23,26H,1-2,5-8H2 |
InChI-Schlüssel |
LGLOYWDIZYMQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(=O)C(=C(C3=C(N=C(C=C3)C(F)(F)F)COCCO)O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)







![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)





